molecular formula C9H11NO2 B1627654 (4-Methylpyridin-2-yl)methyl acetate CAS No. 55485-91-1

(4-Methylpyridin-2-yl)methyl acetate

Cat. No. B1627654
CAS RN: 55485-91-1
M. Wt: 165.19 g/mol
InChI Key: JCZOSGALGZOYMA-UHFFFAOYSA-N
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Description

(4-Methylpyridin-2-yl)methyl acetate , also known by its chemical formula C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> , is a compound with interesting properties. It falls within the class of organic compounds known as pyridines . The molecule consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) substituted with a methyl group at the 4-position and an acetate group (CH<sub>3</sub>C(O)O-) attached to the nitrogen atom.



Synthesis Analysis

The synthesis of this compound involves several methods, including esterification . One common approach is the reaction between 4-methylpyridine and acetic anhydride in the presence of a suitable acid catalyst. The resulting product is (4-Methylpyridin-2-yl)methyl acetate .



Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties. The pyridine ring provides aromaticity, while the acetate group contributes to its reactivity. The methyl group at the 4-position affects both steric and electronic properties.



Chemical Reactions Analysis

(4-Methylpyridin-2-yl)methyl acetate can participate in various chemical reactions:



  • Hydrolysis : Under acidic or basic conditions, the acetate group can be hydrolyzed to yield the corresponding alcohol and acetic acid.

  • Substitution Reactions : The methyl group can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

  • Esterification : The compound can react with alcohols to form esters.



Physical And Chemical Properties Analysis


  • Physical State : (4-Methylpyridin-2-yl)methyl acetate is typically a liquid at room temperature.

  • Melting Point : The compound’s melting point is around 2-8°C .

  • Solubility : It is soluble in organic solvents like ethanol and acetone.

  • Odor : It may have a characteristic pyridine-like odor .


Scientific Research Applications

1. Synthesis of Functionalized Scaffolds

(4-Methylpyridin-2-yl)methyl acetate has been utilized in the synthesis of functionalized scaffolds for biomedical applications. For instance, a study demonstrated its use in a domino reaction involving salicylaldehydes and malononitrile, producing substituted 4-pyridinyl-2-amino-4H-chromenes. These compounds are relevant for diverse biomedical applications due to their functionalized 2-amino-4H-chromene scaffold containing uracil-like moiety (Elinson et al., 2017).

2. Development of Imaging Agents

Another application is in the development of imaging agents. A study synthesized macrocyclic ligands derived from H4dota containing three acetate pendant arms and one 2-methylpyridine-N-oxide coordinating unit. These ligands form Ln(III) complexes with potential application in imaging, as they show properties suitable for use in MRI contrast agents (Polášek et al., 2009).

3. Catalysis in Organic Synthesis

The compound is also significant in catalysis for organic synthesis. Research shows its use in palladium(II)-catalyzed direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines via C–H activation, highlighting its role in facilitating complex organic reactions (Chu et al., 2014).

4. Metal Complex Formation

Furthermore, (4-Methylpyridin-2-yl)methyl acetate contributes to the formation of metal complexes. It has been used in synthesizing metal complexes with various properties, such as magnetic, spectral, and electrochemical features, which are valuable in different scientific fields (Gagne et al., 1981).

Safety And Hazards


  • Hazard Statements : The compound is considered harmful if ingested (H302) and may cause skin and eye irritation (H315, H319).

  • Precautionary Measures : Handle with care, avoid contact with skin and eyes, and use appropriate protective equipment.

  • Storage : Store in an inert atmosphere at temperatures between 2°C and 8°C .


Future Directions

Future research could explore:



  • Biological Activity : Investigate potential applications in medicine or agriculture.

  • Synthetic Modifications : Design derivatives with improved properties.

  • Environmental Impact : Assess its fate in the environment.


properties

IUPAC Name

(4-methylpyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-3-4-10-9(5-7)6-12-8(2)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZOSGALGZOYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601258
Record name (4-Methylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpyridin-2-yl)methyl acetate

CAS RN

55485-91-1
Record name (4-Methylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

24.3 ml of 2,4-dimethylpyridine were dissolved in 80 ml of glacial acetic acid, the solution was mixed with 30 ml of 30% hydrogen peroxide and refluxed for 25 hours. The solution was then adjusted to approximately pH 8 with saturated sodium carbonate solution, the solution was extracted with dichloromethane and the organic phase rotated in. The residue was mixed with 90 ml of acetic anhydride and refluxed for 1.5 hours. The pH-value of the solution was adjusted to approximately 8 with 40% NaOH and the solution was extracted with trichloromethane. 30 g of crude 4-methyl-2-acetoxymethylpyridine were obtained.
Quantity
24.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetic anhydride (30 mL) was added to 2,4-dimethyl-pyridine 1-oxide (1.93 g, 15.7 mmol) described in Manufacturing Example 11-1-1, and the mixture was stirred for 10 minutes at 110° C. The reaction solution was allowed to room temperature and concentrated under a reduced pressure. The resulting residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:2, then ethyl acetate) to obtain the title compound (774 mg, 29.8%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
29.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TA Tronic - 2013 - digital.lib.washington.edu
The electrocatalyzed interconversion of dioxygen and water is critical to the development of non-carbon based renewable fuels, because these are half-reactions in hydrogen fuel cells/…
Number of citations: 0 digital.lib.washington.edu
JA Bull - 2008 - search.proquest.com
The catalytic activity of a number of imidazolylidene copper (I) chloride complexes towards Atom Transfer Radical Cyclisation (ATRC) reactions were compared to other catalyst systems …
Number of citations: 0 search.proquest.com
S Snee - 2011 - search.proquest.com
Detailed within this thesis is the synthesis of three A1 agonists which were designed by Muscagen using computational studies. The agonists are derived from condensation of the …
Number of citations: 5 search.proquest.com

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